Hoipin-8

Vue d'ensemble

Description

HOIPIN-8 est un puissant inhibiteur du complexe d'assemblage de la chaîne d'ubiquitine linéaire (LUBAC). Il s'agit d'un dérivé de HOIPIN-1, avec une puissance considérablement accrue. This compound présente une augmentation de 255 fois de l'inhibition de la petit-LUBAC et est 10 fois et 4 fois plus efficace pour inhiber l'activation de NF-κB induite par LUBAC et TNF-α, respectivement, par rapport à HOIPIN-1 .

Méthodes De Préparation

La préparation de HOIPIN-8 implique la synthèse du conjugué HOIP RING2-LDD –HOIPIN. Cela est obtenu en mélangeant HOIP RING2-LDD (400 μM) et HOIPIN-1 (520 μM) ou this compound (520 μM) dans un tampon Tris-HCl 10 mM (pH 8,0) contenant 50 mM NaCl, et en incubant le mélange à 4°C pendant la nuit . Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais le composé est généralement synthétisé dans les laboratoires de recherche pour des études scientifiques.

Analyse Des Réactions Chimiques

HOIPIN-8 subit plusieurs types de réactions chimiques, en se concentrant principalement sur ses effets inhibiteurs sur LUBAC. Il supprime sélectivement le niveau d'ubiquitine linéaire et inhibe la réaction hybride RING-HECT dans HOIP en modifiant la Cys885 active. Les réactifs couramment utilisés dans ces réactions comprennent TNF-α, IL-1β et poly(I:C) . Les principaux produits formés à partir de ces réactions sont les formes inhibées de LUBAC et la réduction de l'activation de NF-κB .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique. Il est largement utilisé dans l'étude des maladies inflammatoires et immunitaires en raison de son inhibition puissante de LUBAC. This compound s'est avéré induire efficacement la mort cellulaire dans les cellules de lymphome à grandes cellules B diffus de type cellule B activée et atténuer le psoriasis induit par l'imiquimod chez les souris modèles . De plus, il est utilisé dans la recherche pour comprendre les bases moléculaires et cellulaires de l'inhibition de LUBAC et ses utilisations thérapeutiques potentielles .

Mécanisme d'action

This compound exerce ses effets en inhibant le complexe d'assemblage de la chaîne d'ubiquitine linéaire (LUBAC). Il modifie la Cys885 active dans la réaction hybride RING-HECT de HOIP, et les résidus du domaine LDD C-terminal, tels que Arg935 et Asp936, facilitent la liaison de this compound à LUBAC . Cette inhibition régresse la voie canonique NF-κB induite par les cytokines pro-inflammatoires et diverses voies antivirales induites par des motifs moléculaires associés aux pathogènes .

Applications De Recherche Scientifique

Research Findings

-

Cancer Therapy :

- Hoipin-8 has shown promising results in inhibiting the proliferation and invasion of hepatocellular carcinoma (HCC) cell lines. Treatment with this compound resulted in a significant reduction in cell proliferation rates and invasion at concentrations as low as 10 µM .

- In studies involving activated B cell-like diffuse large B cell lymphoma, this compound induced apoptosis, suggesting its potential as a therapeutic agent for certain types of lymphomas .

-

Inflammatory Disorders :

- The compound has been effective in ameliorating symptoms in mouse models of psoriasis, indicating its utility in treating autoimmune conditions by modulating immune responses .

- In neurodegenerative disease models, this compound reduced cytoplasmic aggregation of truncated TDP-43, a protein associated with amyotrophic lateral sclerosis (ALS), by inhibiting LUBAC-mediated ubiquitination pathways .

Case Studies and Data Tables

The following table summarizes key findings from various studies on this compound:

Mécanisme D'action

HOIPIN-8 exerts its effects by inhibiting the linear ubiquitin chain assembly complex (LUBAC). It modifies the active Cys885 in the RING-HECT-hybrid reaction of HOIP, and residues in the C-terminal LDD domain, such as Arg935 and Asp936, facilitate the binding of this compound to LUBAC . This inhibition down-regulates the proinflammatory cytokine-induced canonical NF-κB pathway and various pathogen-associated molecular pattern-induced antiviral pathways .

Comparaison Avec Des Composés Similaires

HOIPIN-8 est comparé à son précurseur, HOIPIN-1. Bien que les deux composés inhibent LUBAC, this compound est considérablement plus puissant. This compound présente une augmentation de 255 fois de l'inhibition de la petit-LUBAC et est 10 fois et 4 fois plus efficace pour inhiber l'activation de NF-κB induite par LUBAC et TNF-α, respectivement, par rapport à HOIPIN-1 . Cette puissance accrue fait de this compound un outil plus prometteur pour étudier les fonctions cellulaires de LUBAC et ses utilisations thérapeutiques potentielles .

Activité Biologique

HOIPIN-8 is a small molecule inhibitor specifically targeting the linear ubiquitin chain assembly complex (LUBAC), which plays a crucial role in various cellular processes, including inflammation, immune responses, and cancer progression. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound inhibits the activity of HOIP (HOIL-1 interacting protein), a component of LUBAC, leading to the suppression of linear ubiquitination. This inhibition affects several signaling pathways, particularly those involving NF-κB, which is pivotal in regulating inflammation and cell survival.

-

Inhibition of NF-κB Activation :

- This compound has been shown to significantly reduce NF-κB activation in various cancer cell lines. For instance, in A431 cells treated with EGF, this compound inhibited the phosphorylation of IκBα and p65, key components in the NF-κB signaling pathway .

- The compound also down-regulated the expression of pro-inflammatory cytokines such as IL-6 and IL-8 induced by EGF .

-

Impact on Cancer Cell Proliferation :

- Studies indicate that this compound effectively inhibits cell proliferation and clonogenicity across multiple cancer types. In A431, MCF-7, and MDA-MB-231 cell lines, treatment with this compound led to a marked decrease in cell growth and induced apoptosis .

- In hepatocellular carcinoma (HCC) cell lines (HepG2 and Hep3B), this compound demonstrated an IC50 value ranging from 70–100 µM for proliferation inhibition, with significant effects observed at lower concentrations .

Case Studies

-

Neurodegenerative Diseases :

- In a study examining TDP-43 aggregation associated with neurodegeneration, this compound treatment reduced the cytoplasmic aggregation of truncated TDP-43 mutants in Neuro2a cells. This suggests that inhibition of LUBAC activity by this compound may ameliorate neuroinflammatory responses linked to TDP-43 pathology .

- Tumorigenesis :

- HCC Progression :

Data Tables

| Cell Line | IC50 (µM) | Effect on Proliferation | Effect on Apoptosis |

|---|---|---|---|

| A431 | ~50 | Significant inhibition | Increased |

| MCF-7 | ~40 | Significant inhibition | Increased |

| MDA-MB-231 | ~60 | Significant inhibition | Increased |

| HepG2 | 70–100 | Significant inhibition | Enhanced with TNF-α |

| Hep3B | 70–100 | Significant inhibition | Enhanced with TNF-α |

Propriétés

Formule moléculaire |

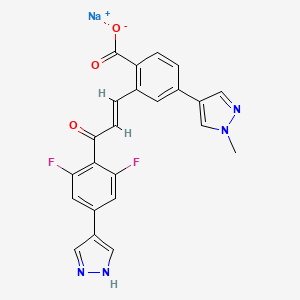

C23H15F2N4NaO3 |

|---|---|

Poids moléculaire |

456.4 g/mol |

Nom IUPAC |

sodium;2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoate |

InChI |

InChI=1S/C23H16F2N4O3.Na/c1-29-12-17(11-28-29)13-2-4-18(23(31)32)14(6-13)3-5-21(30)22-19(24)7-15(8-20(22)25)16-9-26-27-10-16;/h2-12H,1H3,(H,26,27)(H,31,32);/q;+1/p-1/b5-3+; |

Clé InChI |

DLJPWYFLGYVMKV-WGCWOXMQSA-M |

SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])C=CC(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |

SMILES isomérique |

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])/C=C/C(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |

SMILES canonique |

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])C=CC(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

HOIPIN-8; HOIPIN 8; HOIPIN8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.